Thiophosphoryl chloride

描述

Significance as a Pivotal Reagent in Organophosphorus Chemistry

Thiophosphoryl chloride is a cornerstone reagent for the synthesis of a vast range of organophosphorus compounds, which are molecules containing a carbon-phosphorus bond. chemimpex.comwikipedia.org Its primary role is to act as a precursor for the thiophosphorylation of organic substrates, a process that involves the addition of a P=S group. wikipedia.org This conversion is broadly applicable to various functional groups, including alcohols, amines, diols, and diamines, making it a fundamental tool for chemists. wikipedia.org

The introduction of the thiophosphoryl moiety is critical in modifying the chemical and biological properties of molecules. chemimpex.com This has led to its extensive use in several key areas:

Agrochemicals: Industrially, this compound is a crucial intermediate in the production of organophosphate insecticides and pesticides, such as parathion (B1678463). wikipedia.orgchemimpex.com

Pharmaceuticals: The compound serves as a building block in the synthesis of pharmaceutical intermediates, enabling the development of new therapeutic agents. cymitquimica.comchemimpex.commarketresearchintellect.com

Materials Science: It is used in polymer chemistry to modify polymers, enhancing their properties for use as flame retardants, plasticizers, coatings, and adhesives. chemimpex.comwikipedia.orgmarketresearchintellect.com

The reactivity of the P-Cl bonds in this compound allows for stepwise substitution, enabling the controlled synthesis of complex organophosphorus derivatives. By reacting with nucleophiles like alcohols and amines, it forms various thiophosphates and thiophosphoramidates, respectively. wikipedia.orgup.ac.za For instance, its reaction with tertiary amides is a known route to generate thioamides. wikipedia.org This controlled reactivity makes it an indispensable tool for accessing diverse molecular architectures within organophosphorus chemistry.

Table 2: Illustrative Reactions of this compound

| Reactant Type | General Reaction | Example |

|---|---|---|

| Alcohols | PSCl₃ reacts with alcohols to form thiophosphate esters. wikipedia.org | PSCl₃ + 2 CH₃CH₂OH → (CH₃CH₂O)₂P(=S)Cl + 2 HCl wikipedia.org |

| Amines | Primary or secondary amines react to form thiophosphoramidates. up.ac.za | PSCl₃ + R₂NH → (R₂N)P(=S)Cl₂ + HCl up.ac.za |

| Tertiary Amides | Reacts with tertiary amides to produce thioamides and phosphorus oxychloride. wikipedia.org | C₆H₅C(=O)N(CH₃)₂ + PSCl₃ → C₆H₅C(=S)N(CH₃)₂ + POCl₃ wikipedia.org |

| Grignard Reagents | Treatment with Grignard reagents can form P-C bonds, leading to compounds like tetramethyldiphosphine (B13748785) disulfide. wikipedia.org | PSCl₃ + CH₃MgI → (H₃C)₂P(=S)−P(=S)(CH₃)₂ |

Evolution of Research Perspectives on this compound Reactivity and Applications

The study and application of this compound have evolved significantly since its initial use in the mid-20th century, mirroring the broader advancements in organophosphorus chemistry. mdpi.comacs.org Initially, research was heavily focused on its utility in synthesizing agrochemicals and other bulk commodities through straightforward nucleophilic substitution reactions. wikipedia.orgmdpi.com The synthesis of the insecticide parathion is a classic example of this era's chemical innovation. wikipedia.org

Over the decades, as the demand for more sophisticated molecules grew, the research perspective shifted towards harnessing the unique reactivity of this compound for more complex synthetic challenges. The focus expanded to include its use in creating specialized polymers, flame retardants, and pharmaceutical intermediates. chemimpex.comwikipedia.org This phase saw a deeper investigation into controlling the stepwise substitution of its chlorine atoms to build intricate molecular frameworks, such as heterocyclic compounds where the phosphorus atom is part of a ring system. muni.cz

In recent years, a prominent trend in chemical research has been the development of more sustainable and efficient synthetic methods. This has led to a re-evaluation of how this compound and its derivatives are used. Modern research emphasizes the development of metal-free, base-free, and atom-economical reactions. rsc.orgrsc.org A notable example is the catalyst-free thiophosphorylation of in situ formed ortho-quinone methides, where a derivative of this compound is used in an environmentally benign process that produces water as the only byproduct. rsc.orgrsc.org This contemporary approach contrasts with traditional methods that often require harsh reagents or catalysts. rsc.org This evolution from a bulk chemical precursor to a tool in green and precision chemistry highlights the enduring and adaptable nature of this compound in advanced research. rsc.orgrsc.org

Structure

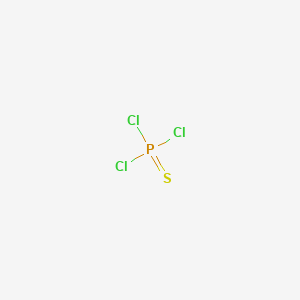

2D Structure

3D Structure

属性

IUPAC Name |

trichloro(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3PS/c1-4(2,3)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYSXVGEZYESBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(=S)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3PS | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thiophosphoryl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiophosphoryl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063253 | |

| Record name | Phosphorothioic trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophosphoryl chloride appears as a colorless fuming liquid. Boiling point 257 °F (125 °C). Irritates the eyes and mucous membranes. Corrosive to metals and tissue., Colorless fuming liquid with pungent odor; [ICSC], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosphoryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

125 °C @ 760 MM HG, 125 °C | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN BENZENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, CHLOROFORM, Solubility in water: reaction | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.635, Relative density (water = 1): 1.6 | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.86 (AIR= 1), Relative vapor density (air = 1): 5.8 | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16.35 [mmHg], vapor pressure = 16.35 mm Hg at 25 °C/ calculated from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 2.9 | |

| Record name | Thiophosphoryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, CRYSTALLIZES AS ALPHA-FORM @ -40.8 °C OR AS BETA-FORM @ -36.2 °C | |

CAS No. |

3982-91-0 | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosphoryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3982-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophosphoryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003982910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorothioic trichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorothioic trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophosphoryl trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II99F8594N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-35 °C | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Production Methodologies of Thiophosphoryl Chloride

Established Laboratory Synthetic Routes

The synthesis of thiophosphoryl chloride can be achieved through several well-documented laboratory methods. The most common approaches involve the use of phosphorus trichloride (B1173362) and elemental sulfur, or phosphorus pentasulfide as a key reagent.

Methods Involving Phosphorus Trichloride and Sulfur

The direct reaction between phosphorus trichloride (PCl₃) and sulfur (S) is the most prevalent and commercially viable method for producing this compound. wikipedia.orgsmolecule.com This synthesis is typically conducted by heating phosphorus trichloride with an excess of sulfur. wikipedia.org The general chemical equation for this reaction is:

PCl₃ + S → PSCl₃ wikipedia.org

In industrial settings, this reaction is often carried out at approximately 180°C, leading to high yields of this compound after purification via distillation. wikipedia.orgwikiwand.com While the reaction can proceed without a catalyst, their use can facilitate the process at lower temperatures. wikipedia.orgwikiwand.com

Approaches Utilizing Phosphorus Pentasulfide

An alternative synthetic route involves the reaction of phosphorus pentasulfide (P₂S₅) with phosphorus pentachloride (PCl₅). wikipedia.orgwikiwand.com This method provides another pathway to this compound, as shown in the following reaction:

3 PCl₅ + P₂S₅ → 5 PSCl₃ wikipedia.org

Another variation using a phosphorus sulfide (B99878) involves heating a mixture of sulfur monochloride, phosphorus trichloride, and a phosphorus polysulfide like phosphorus pentasulfide under reflux. google.com Specifically, reacting 1 mole of phosphorus pentasulfide with 3 moles of sulfur monochloride and 9 moles of phosphorus trichloride can yield approximately 11 moles of this compound. google.com

Catalytic Aspects in this compound Formation

Catalysts play a significant role in the synthesis of this compound, primarily by enabling the reaction to occur at lower temperatures and atmospheric pressure, which can be advantageous for both safety and energy efficiency. wikipedia.orggoogle.com

Several types of catalysts have been identified for the reaction between phosphorus trichloride and sulfur:

Aluminum Chloride (AlCl₃): This is a well-known catalyst for this reaction. nih.govmuni.cz However, controlling the reaction can be challenging, as its quantity and quality are critical to prevent a runaway exothermic reaction. nih.gov The amount of aluminum chloride catalyst needed can be correlated with the purity of the phosphorus trichloride used. google.com

Ferric Chloride (FeCl₃): Ferric chloride has been explored as a more economical alternative to aluminum chloride. google.com An effective method involves the gradual addition of phosphorus trichloride containing dissolved ferric chloride to a heated mixture of sulfur and more ferric chloride. google.com

Other Catalysts: Other substances have also been patented as catalysts, including carbon activated with potassium sulfide (K₂S), aluminum alloys, tertiary amines, and nitroxide free radicals like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). google.com The use of tertiary amines and TEMPO in combination has been shown to be effective, with the potential for recycling the catalysts. google.com

The table below summarizes various catalytic systems used in the synthesis of this compound from phosphorus trichloride and sulfur.

| Catalyst System | Reactants | Reaction Conditions | Yield | Reference |

| Aluminum Chloride (AlCl₃) | PCl₃, S | Reflux at atmospheric pressure | Substantially theoretical | nih.govgoogle.com |

| Ferric Chloride (FeCl₃) | PCl₃, S | Refluxing temperature (starts at 130-140°C, drops to ~120°C) | 83.5% | google.com |

| Carbon (activated with K₂S) | PCl₃, S | Reflux at atmospheric pressure for ~3 hours | Not specified | google.com |

| Tertiary Amine (e.g., Tributylamine) & TEMPO | PCl₃, S | Heated to 120°C, followed by distillation | ~82.5-87.9% | google.com |

Radiolabeled this compound Production and Isotopic Exchange Principles

For research in areas like metabolic pathways and reaction mechanisms, this compound can be labeled with radioactive isotopes, most commonly ³⁵S. nih.gov A convenient, microscale synthesis of high specific activity [³⁵S]PSCl₃ has been developed based on the principle of isotopic exchange. nih.gov

The kinetics of chlorine isotopic exchange have also been studied as a model for comparing nucleophilic substitution reactions at phosphoryl and thiophosphoryl centers. iaea.orgacs.org These studies help in understanding the reaction mechanisms and the influence of substituting oxygen with sulfur in the phosphoryl group. iaea.org

Process Intensification and Purity Enhancement in Large-Scale Chemical Production

Process Intensification: This involves strategies to make the manufacturing process more efficient, smaller, and safer.

Continuous vs. Batch Processing: The synthesis can be performed in either batch or continuous reactors. google.com Continuous processes, where reactants are continuously fed and the product is removed, can offer better control and efficiency, especially when catalyst recycling is implemented. google.com For instance, the distillation heel containing catalysts can be continuously recycled to the primary reactor. google.com

Catalyst-Free Production: Some modern processes aim to increase the yield without using a catalyst, which can accumulate and require manual cleaning. patsnap.com One approach involves using heat-conducting oil for heating and carefully controlling the temperature to drive the reaction, thereby increasing the yield and avoiding catalyst-related issues. patsnap.com

Purity Enhancement: The crude this compound obtained from the reaction typically requires purification to meet industrial standards.

Distillation: Fractional distillation is the primary method used to purify this compound, separating it from unreacted starting materials and byproducts. wikipedia.orgwikiwand.com High yields can be achieved with effective distillation. wikipedia.org

Hydrolysis of Impurities: In some procedures, water is carefully added to the reaction mixture after the main reaction is complete. google.com This step is intended to hydrolyze unreacted chlorides before the final distillation of the this compound. google.com

Quality Control: Analytical methods such as gas chromatography are employed to quantify residual reactants and impurities, ensuring the final product meets the required purity levels, often ≥98%.

These optimization and purification strategies are crucial for the large-scale production of this compound, which serves as a key intermediate in the manufacturing of numerous other chemical products, including insecticides. wikipedia.orgnih.gov

Reactivity and Mechanistic Investigations of Thiophosphoryl Chloride Transformations

Fundamental Reaction Characteristics

The chemical behavior of thiophosphoryl chloride is characterized by the electrophilic nature of its phosphorus center, and its utility as both a thionating and a dehydrating agent in a variety of organic transformations.

Electrophilic and Nucleophilic Behavior of the Phosphorus Center

The phosphorus atom in this compound is electron-deficient due to the electronegativity of the attached chlorine and sulfur atoms, making it an electrophilic center. This electrophilicity is the driving force for its reactions with nucleophiles. Nucleophiles, which are electron-rich species, readily attack the phosphorus atom, leading to the displacement of one or more chloride ions in nucleophilic substitution reactions.

The mechanism of these substitution reactions can be complex and is influenced by the nature of the nucleophile, the solvent, and other reaction conditions. Two primary pathways are generally considered: a concerted (Sɴ2-type) mechanism involving a single pentacoordinate transition state, and a stepwise mechanism that proceeds through a trigonal bipyramidal pentacoordinate intermediate. sapub.org Studies have shown that reactions can proceed via either pathway, and in some cases, a change from a concerted to a stepwise mechanism has been observed. sapub.orgresearchgate.net

Role as a Thionating Agent in Organic Synthesis

This compound is an effective thionating agent, capable of converting carbonyl groups (C=O) into thiocarbonyl groups (C=S). This transformation is particularly useful in the synthesis of thioamides from amides. wikipedia.org For instance, it reacts with tertiary amides to produce the corresponding thioamides. wikipedia.org The thionating ability of PSCl₃ is also highlighted in its reaction with ketones, flavones, isoflavones, lactones, and esters to yield their thio-analogues, often under solvent-free conditions and microwave irradiation for enhanced efficiency. organic-chemistry.org

A notable application is the sequential transformation of arylaldoximes into primary thioamides. In this process, this compound serves a dual role, acting first as a dehydrating agent to form a nitrile intermediate, which is then thionated to the final thioamide product. organic-chemistry.orgthieme-connect.com

Function as a Dehydrating Agent in Chemical Transformations

Beyond its thionating capabilities, this compound also functions as a dehydrating agent. This property is evident in the aforementioned conversion of aldoximes to nitriles, which is the initial step before thionation to thioamides. organic-chemistry.orgthieme-connect.com The strong affinity of the phosphorus center for oxygen facilitates the removal of a water molecule from the substrate.

Reactions with Diverse Substrate Classes

The electrophilic nature of the phosphorus center in this compound allows it to react with a wide range of nucleophilic substrates, including amines, alcohols, and phenols.

Amination and Amidation Reactions with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to form thiophosphoramidates and thiophosphorodiamidates. These reactions proceed through nucleophilic attack of the amine nitrogen on the electrophilic phosphorus atom, leading to the displacement of a chloride ion. The reaction of acid chlorides with primary and secondary amines is a general method for forming amides. libretexts.org

However, the reaction of PSCl₃ with amines can be mechanistically complex. For example, the reaction with diisopropylamine (B44863) has been shown to yield the disubstitution product without the initial formation of the monosubstitution product, suggesting the involvement of a P(III) intermediate. nih.gov The mechanism of nucleophilic substitution at the thiophosphoryl center with amines can be either concerted or stepwise, depending on the specific reactants and conditions. sapub.org

Table 1: Examples of Amination/Amidation Reactions with this compound

| Amine Substrate | Product Type | Mechanistic Insight | Reference |

|---|---|---|---|

| Primary Amines | Thiophosphoramidic dichlorides | Nucleophilic substitution | wikipedia.org |

| Secondary Amines | Thiophosphorodiamidic chlorides | Can proceed via P(III) intermediate | nih.gov |

Thiophosphorylation of Alcohols and Phenols

Alcohols and phenols, acting as oxygen nucleophiles, react with this compound to produce thiophosphate esters. This process, known as thiophosphorylation, is a fundamental method for introducing the thiophosphoryl moiety into organic molecules. wikipedia.org The reaction involves the attack of the hydroxyl oxygen on the phosphorus center, displacing a chloride ion.

The reactivity of phenols in these reactions can be influenced by their pKa values and the presence of substituents on the aromatic ring. Generally, the reactivity of phenols increases with an increase in their pKa values. researchgate.net Steric hindrance from ortho-substituents on phenols can decrease their reactivity compared to meta- and para-substituted counterparts. researchgate.net

Table 2: Factors Influencing Thiophosphorylation of Phenols

| Factor | Influence on Reactivity | Explanation | Reference |

|---|---|---|---|

| pKa of Phenol | Higher pKa increases reactivity | More basic phenoxide is a stronger nucleophile | researchgate.net |

Conversion of Arylaldoximes to Thioamides and Nitriles

This compound (PSCl₃) serves as a dual-function reagent, acting as both a dehydrating and thionating agent in the one-pot conversion of arylaldoximes into primary thioamides. researchgate.net This transformation proceeds sequentially, first converting the aldoxime to a nitrile intermediate, which is then thionated to the corresponding thioamide. researchgate.net

The reaction is typically conducted under solvent-free conditions by heating the arylaldoxime with this compound, triethylamine (B128534), and a controlled amount of water. organic-chemistry.org The presence of water is essential for the thionation step; however, an excess can lead to the formation of undesired byproducts such as benzamides and benzoic acids through hydrolysis. organic-chemistry.org This method is effective for a wide array of arylaldoximes, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring, with reported yields ranging from 76–92%. organic-chemistry.org Substrates with electron-withdrawing groups or significant steric hindrance may necessitate longer reaction times or an increased amount of the reagent. organic-chemistry.org In contrast, alkylaldoximes are less suitable substrates for this reaction, exhibiting limited conversion rates primarily due to competing hydrolysis reactions. organic-chemistry.org

Table 1: Conversion of Various Arylaldoximes to Thioamides using this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Entry | Arylaldoxime (Ar-CH=NOH) | Thioamide (Ar-CSNH₂) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde (B42025) oxime | Benzothioamide | 92 |

| 2 | 4-Methylbenzaldehyde oxime | 4-Methylbenzothioamide | 91 |

| 3 | 4-Methoxybenzaldehyde oxime | 4-Methoxybenzothioamide | 89 |

| 4 | 4-Chlorobenzaldehyde oxime | 4-Chlorobenzothioamide | 88 |

| 5 | 4-Nitrobenzaldehyde oxime | 4-Nitrobenzothioamide | 85 |

| 6 | 2-Chlorobenzaldehyde oxime | 2-Chlorobenzothioamide | 84 |

Cyclodehydration and Thionation of 1,3-Diketones to Thioflavones

A highly efficient, single-reagent-driven, one-pot synthesis of thioflavones from 1-(2-hydroxyphenyl)-3-arylpropane-1,3-diones has been developed utilizing this compound. In this process, PSCl₃, in a reagent system combined with water and triethylamine (PSCl₃–H₂O–Et₃N), functions as both an acid catalyst for cyclodehydration and as a thionating agent.

The transformation occurs in two distinct stages within the same pot. Initially, PSCl₃ catalyzes the acid-mediated cyclodehydration of the 1,3-diketone to form a flavone (B191248) intermediate. Subsequently, the same reagent system facilitates the thionation of the flavone's carbonyl group to yield the final thioflavone product. This method is applicable to a variety of 1,3-diketones featuring substituents such as halides, nitro groups, alkyl, and alkoxy moieties. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, does not appear to significantly impact the reactivity or the yield of the reaction.

Table 2: Synthesis of Thioflavones from 1,3-Diketones using this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Entry | 1,3-Diketone (R) | Thioflavone (R) | Yield (%) |

|---|---|---|---|

| 1 | H | 2-Phenyl-4H-thiochromen-4-one | 94 |

| 2 | 4-CH₃ | 2-(p-Tolyl)-4H-thiochromen-4-one | 92 |

| 3 | 4-OCH₃ | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 90 |

| 4 | 4-Cl | 2-(4-Chlorophenyl)-4H-thiochromen-4-one | 95 |

| 5 | 4-Br | 2-(4-Bromophenyl)-4H-thiochromen-4-one | 94 |

| 6 | 4-NO₂ | 2-(4-Nitrophenyl)-4H-thiochromen-4-one | 89 |

Electrophilic Addition Reactions with Unsaturated Organic and Elementoorganic Compounds

While this compound is a potent electrophile due to the electron-deficient phosphorus atom, its direct electrophilic addition across carbon-carbon multiple bonds in simple alkenes and alkynes is not a widely documented reaction pathway. Alkynes, in particular, are generally less reactive towards electrophiles than alkenes because the initial addition would lead to a highly unstable vinyl cation intermediate. youtube.comlibretexts.org The primary reactivity of PSCl₃ involves nucleophilic substitution at the phosphorus center, where it serves as a thiophosphorylating agent for heteroatom nucleophiles like amines and alcohols. wikipedia.org

However, the electrophilic character of PSCl₃ is evident in its reactions with more complex unsaturated systems or in the presence of catalysts. For instance, its reactions can be understood in the broader context of electrophilic additions where an electron-rich π-system initiates an attack on an electrophilic species. openstax.org The phosphorus atom in PSCl₃, bonded to three electronegative chlorine atoms and a sulfur atom, is highly susceptible to nucleophilic attack, which drives most of its known transformations.

Thiophosphorylation of Tertiary Amides

This compound is an effective reagent for the conversion of tertiary amides into their corresponding thioamides. wikipedia.org This reaction involves the direct thionation of the amide's carbonyl group, where the oxygen atom is replaced by a sulfur atom.

The general transformation can be represented as: R-C(=O)-NR'₂ + PSCl₃ → R-C(=S)-NR'₂ + POCl₃

A specific example of this conversion is the reaction of N,N-dimethylbenzamide with this compound, which yields N,N-dimethylbenzothioamide and phosphoryl chloride (POCl₃) as a byproduct. wikipedia.org This method provides a direct route for synthesizing tertiary thioamides, which are important intermediates in organic synthesis.

Reaction with Phosphites to Form Thiophosphates

The reaction between this compound (PSCl₃) and trialkyl phosphites [P(OR)₃] is a variation of the Michaelis-Arbuzov reaction. wikipedia.org In this process, the nucleophilic trivalent phosphorus of the phosphite (B83602) attacks the electrophilic phosphorus atom of this compound. This is followed by a rearrangement where a chloride ion attacks one of the alkyl groups of the phosphite, leading to the formation of a thiophosphate ester and an alkyl chloride.

This reaction pathway is a key method for creating P-S bonds and synthesizing various thiophosphate derivatives. The classical Michaelis-Arbuzov reaction involves a trivalent phosphorus ester and an alkyl halide to form a pentavalent phosphorus species. wikipedia.orgnih.gov The reaction with PSCl₃ follows a similar mechanistic pattern, initiated by the nucleophilic attack of the phosphite on the thiophosphoryl moiety. wikipedia.org

N-Thiophosphorylation of Aminonucleosides in Aqueous Media

This compound can be used for the efficient N-thiophosphorylation of unprotected aminonucleosides directly in aqueous media. This method avoids the need for cumbersome protection-deprotection strategies and anhydrous conditions often required in nucleoside chemistry. The reaction's success is highly dependent on the pH of the medium, with optimal conversions observed under basic conditions.

Research using 5′-amino-5′-deoxyguanosine as a model substrate demonstrated that the yield of the N-thiophosphorylated product is maximized at approximately pH 12. At this pH, conversions of up to 93% can be achieved. The basic conditions likely facilitate the deprotonation of the amino group, enhancing its nucleophilicity towards the electrophilic phosphorus center of this compound. This methodology has been successfully applied to a range of other aminonucleosides. The resulting nucleoside N-thiophosphoramidates are stable intermediates that can undergo further reactions, such as S-alkylation, to generate phosphodiester mimics.

Table 3: Effect of pH on the N-Thiophosphorylation of 5′-amino-5′-deoxyguanosine This table is interactive. Users can sort the data by clicking on the column headers.

| pH | Conversion to Nucleoside N-thiophosphoramidate (%) |

|---|---|

| 11 | 79 |

Detailed Mechanistic Studies

The diverse reactivity of this compound is underpinned by several distinct mechanistic pathways, primarily driven by the high electrophilicity of its phosphorus atom.

Conversion of Arylaldoximes to Thioamides : A plausible mechanism for this one-pot reaction involves two sequential stages. First, the arylaldoxime is dehydrated to a nitrile. This likely proceeds through the formation of an O-thiophosphorylated oxime intermediate, which then eliminates thiophosphoric acid derivatives to yield the nitrile. In the second stage, the in-situ generated thiophosphoric acid (or a related species formed from PSCl₃ and water) attacks the nitrile. This is followed by hydrolysis of the resulting intermediate to furnish the primary thioamide. organic-chemistry.org

Cyclodehydration and Thionation of 1,3-Diketones : This transformation also proceeds in a stepwise manner. Initially, this compound acts as a Lewis acid or generates a strong protic acid in the presence of water, catalyzing the intramolecular cyclization and dehydration of the 1-(2-hydroxyphenyl)-3-arylpropane-1,3-dione to afford a flavone intermediate. Following the cyclization, the PSCl₃-H₂O-Et₃N system functions as a thionating agent. The mechanism of thionation is believed to involve the activation of the flavone's carbonyl oxygen by the electrophilic phosphorus of PSCl₃, forming a key intermediate. Subsequent intramolecular rearrangement and elimination of phosphoryl chloride (POCl₃) results in the formation of the thioflavone.

Thiophosphorylation of Tertiary Amides : The mechanism for the thionation of tertiary amides is analogous to that of other carbonyl compounds. The reaction is initiated by the nucleophilic attack of the amide's carbonyl oxygen onto the electrophilic phosphorus atom of PSCl₃. This forms a highly reactive intermediate adduct. A subsequent intramolecular [2+2] cycloaddition-cycloreversion is proposed, leading to the formation of a stable P-O bond in the phosphoryl chloride byproduct and the desired C=S bond in the thioamide product. wikipedia.org

N-Thiophosphorylation of Aminonucleosides : In aqueous media, this reaction proceeds via a nucleophilic substitution mechanism (Sɴ2-type) at the phosphorus center. The amino group of the nucleoside acts as the nucleophile. The reaction's strong dependence on high pH indicates that the deprotonated, more nucleophilic free amine is the reactive species. This amine attacks the phosphorus atom of PSCl₃, leading to the displacement of a chloride ion and the formation of the N-P bond. The process is repeated to form the final product, with the base in the medium neutralizing the HCl generated.

Nucleophilic Substitution at Tetracoordinate Phosphorus (SN2-P) Mechanisms

The transformations of this compound (PSCl₃) frequently proceed via nucleophilic substitution at the central tetracoordinate phosphorus atom. The mechanism of these reactions can vary, often dictated by the nature of the nucleophile and the substrate's structure. Two primary pathways are recognized: a concerted, single-step mechanism (SN2-P) and a stepwise, addition-elimination mechanism involving a pentacoordinate intermediate. nih.gov

In a manner analogous to SN2 reactions at a carbon center, the SN2-P mechanism involves the nucleophile attacking the phosphorus atom, leading to a single pentacoordinate transition state before the leaving group departs. nih.gov A key characteristic of this pathway is the inversion of configuration at the phosphorus center. Experimental and computational studies on cyclic thiophosphoryl chlorides, such as diastereomeric cis- and trans-2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones, provide strong evidence for this mechanism. Reactions of these chlorides and bromides with nucleophiles like hydroxide (B78521) (HO⁻), methoxide (B1231860) (CH₃O⁻), and dimethylamine (B145610) (Me₂NH) proceed with a complete inversion of configuration. wikipedia.org Density Functional Theory (DFT) calculations support these findings, showing that the alkaline hydrolysis of these cyclic thiophosphoryl chlorides follows an SN2-P pathway with a single transition state. wikipedia.org

However, the mechanism can shift from a concerted SN2 process to a stepwise one. This change is often influenced by the nucleophile's basicity and the reaction conditions. For instance, studies on the pyridinolysis of diphenylthiophosphinic chlorides have shown a biphasic relationship in Hammett and Brønsted plots. This indicates a mechanistic change from a concerted SN2(P) process with backside attack for less basic pyridines to a stepwise mechanism for more basic nucleophiles. nih.gov Similarly, the reactions of O-aryl methylphosphonochloridothioates with anilines can shift from a concerted to a stepwise process, depending on the strength of the nucleophile. nih.gov

The table below summarizes the mechanistic pathways observed for nucleophilic substitution at the thiophosphoryl center.

| Reaction Type | Substrate Example | Nucleophile Example | Observed Mechanism | Key Characteristics |

| Alkaline Hydrolysis | Cyclic Thiophosphoryl Chlorides | HO⁻ | Concerted SN2-P | Inversion of configuration; single transition state. wikipedia.org |

| Aminolysis | Cyclic Thiophosphoryl Chlorides | Me₂NH | Concerted SN2-P | Inversion of configuration. wikipedia.org |

| Pyridinolysis | Diphenylthiophosphinic Chlorides | Substituted Pyridines | Concerted SN2-P or Stepwise | Mechanism changes from concerted to stepwise with increasing nucleophile basicity. nih.gov |

| Anilinolysis | O-Aryl Methylphosphonochloridothioates | Anilines | Concerted SN2-P or Stepwise | Mechanism changes from concerted (frontside attack) to stepwise (backside attack) with weaker nucleophiles. nih.gov |

Investigation of Intermediate Species in Reaction Pathways

The mechanistic path of this compound transformations is often elucidated by studying the transient species formed during the reaction. In stepwise nucleophilic substitutions, a key intermediate is a trigonal bipyramidal pentacoordinate (TBP-5C) species. nih.gov This intermediate is formed by the addition of the nucleophile to the phosphorus center before the leaving group is expelled. nih.gov

In some stepwise reactions, the formation of highly reactive thiophosphene intermediates has been proposed. For example, the reactions between certain thiophosphinyl and thiophosphonyl chlorides with secondary amines (R₂NH) are suggested to proceed through an elimination-addition mechanism that forms these intermediates. nih.gov

Hydrolysis of PSCl₃ itself can involve intermediate species. Depending on the conditions, the reaction with water can yield dichlorothiophosphoric acid (HO-P(=S)Cl₂) as an initial product, implying it is an intermediate on the path to complete hydrolysis to phosphoric acid, hydrogen sulfide (B99878), and hydrochloric acid. wikipedia.org Furthermore, in the synthesis of PSCl₃ from phosphorus pentasulfide and phosphorus pentachloride, tetraphosphorus (B14172348) nonasulfide is believed to be an intermediate. wikipedia.org In toxicological studies, the hydrolysis of PSCl₃ is proposed to yield Cl₂P(O)SH as an activation product. acs.org

Ion-Molecule Reaction Mechanisms and Kinetics

The study of ion-molecule reactions in the gas phase provides fundamental insights into the intrinsic reactivity of this compound, free from solvent effects. These reactions are often investigated using techniques like mass spectrometry, where reaction cross-sections can be large due to the long-range Coulombic attraction between oppositely charged species, leading to highly efficient reactions on millisecond timescales. nih.gov

While detailed kinetic studies on ion-molecule reactions of PSCl₃ are specialized, data on its gas-phase ion energetics are available through databases like the NIST Chemistry WebBook. nist.gov This information is foundational for understanding its behavior in such environments.

A relevant example of its gas-phase reactivity is its interaction with atmospheric radicals. It is estimated that this compound reacts with photochemically produced hydroxyl radicals (•OH) with a rate constant of 5.5 x 10⁻¹¹ cm³/molecule·sec. In a typical atmospheric concentration of hydroxyl radicals, this corresponds to an atmospheric half-life of about 0.3 days. nih.gov

Furthermore, gas-phase reactions of this compound are used synthetically. The on-line production of other phosphorus thiotrihalides, such as SPBr₃ and SPF₃, can be achieved by passing PSCl₃ gas over heated salts like potassium bromide (KBr) or sodium fluoride (B91410) (NaF), respectively. These gas-phase substitution reactions have been monitored using infrared spectroscopy. sigmaaldrich.com

Catalysis Mechanisms in Thiophosphorylation Processes

While many thiophosphorylation reactions using PSCl₃ proceed without a catalyst, various catalytic strategies have been developed to enhance efficiency, control selectivity, and enable milder reaction conditions. Catalysis in these processes can involve organocatalysis, acid catalysis, or metal catalysis, each operating through distinct mechanisms.

In the context of organocatalysis, Cinchona alkaloids have been successfully employed for the 5′-thiophosphorylation of nucleosides using PSCl₃. Mechanistic studies involving NMR, kinetics, and computational modeling revealed a novel activation mode. The quinoline (B57606) moiety of the alkaloid catalyst engages the substrate through nucleophilic catalysis, playing a crucial role in achieving high regioselectivity and chemoselectivity. This mechanism relies on multipoint recognition between the chiral catalyst and the substrate within the transition state. thieme-connect.com

Brønsted acid catalysis is also effective in certain thiophosphorylation reactions. For example, the thiophosphorylation of aza-ortho-quinone methides can be achieved in the presence of a catalytic amount of p-Toluenesulfonic acid (TsOH). rsc.org In a related catalyst-free system for ortho-quinone methides, the reagent (EtO)₂P(O)SH was shown to play a dual role, acting as a Brønsted acid to generate the intermediate and as a nucleophile to deliver the thiophosphate group. rsc.org

The broader field of phosphoryl and thiophosphoryl transfer reactions also relies heavily on metal ion catalysis, particularly in biological systems. Divalent metal ions like Mg²⁺, Mn²⁺, or Co²⁺ often act as cofactors. nih.gov These ions can facilitate catalysis by chelating the thiophosphate group, thereby activating the phosphorus center for nucleophilic attack. The efficiency of this process can depend on the specific metal ion, as "harder" ions like Mg²⁺ may chelate the thiol of a thiophosphate less effectively than more suitable ions like Mn²⁺. nih.gov

Influence of Reaction Conditions (e.g., pH, Solvent-Free) on Mechanistic Outcomes

The mechanistic pathway and outcome of this compound transformations are highly sensitive to reaction conditions such as the presence of a solvent, pH, and the stoichiometry of reagents.

The pH of the reaction medium has a profound effect on hydrolysis. This compound hydrolyzes rapidly in basic (alkaline) solutions. wikipedia.orgnih.gov The nature of the hydrolysis products is also contingent on the conditions. In a controlled reaction with water, dichlorothiophosphoric acid can be formed, whereas with excess water, the reaction proceeds to completion, yielding phosphoric acid, hydrogen sulfide, and hydrochloric acid. wikipedia.org Quantum chemical calculations have highlighted the interplay between the nucleophile's charge (e.g., H₂O vs. OH⁻) and the solvation of the transition state as the basis for different thio-effects (the rate difference upon substituting sulfur for oxygen) observed at different pH levels. nih.gov

Solvent-free conditions offer an alternative reaction environment that can be both environmentally and economically advantageous. The transformation of arylaldoximes to thioamides using PSCl₃ can be carried out effectively under solvent-free conditions by heating the reactants. organic-chemistry.org In this specific case, the presence of a controlled amount of water is crucial for facilitating the conversion, but an excess leads to undesired byproducts like benzamide (B126) and benzoic acid. The reaction also shows sensitivity to steric hindrance, with bulkier substrates requiring higher reagent amounts and longer reaction times to achieve high yields. organic-chemistry.org

The choice of solvent can fundamentally alter reaction mechanisms in related substitution reactions. For example, solvolysis studies of similar compounds show that highly ionizing solvents can favor a unimolecular (SN1-like) mechanism, while more nucleophilic solvents can promote a bimolecular (addition-elimination) pathway. mdpi.com The presence of a base, such as pyridine (B92270) or triethylamine, can also direct the reaction pathway. In the reaction of PSCl₃ with N,N'-diphenylthiourea, different heterocyclic products are formed depending on whether pyridine is included as an HCl acceptor. muni.cz The base alters the reaction course by neutralizing the HCl byproduct, which can otherwise participate in or catalyze side reactions. muni.cz

Synthesis and Chemical Properties of Thiophosphoryl Chloride Derivatives

Preparation of Organothiophosphorus Compounds

The synthesis of organothiophosphorus compounds frequently employs thiophosphoryl chloride as a primary reagent. The phosphorus-chlorine bonds in PSCl3 are susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to the substitution of one or more chlorine atoms. wikipedia.orgmuni.cz This reactivity allows for the controlled and stepwise introduction of organic moieties to the phosphorus center.

A common industrial application is the production of insecticides, such as parathion (B1678463). wikipedia.org The synthesis typically involves the reaction of PSCl3 with alcohols to form thiophosphoric acid chloride esters, which are then further reacted to yield the final product. google.com The process can be catalyzed to proceed at lower temperatures. google.com For instance, the reaction of phosphorus trichloride (B1173362) with sulfur in the presence of a catalyst is a common method for producing this compound itself, which is then used as an intermediate. google.comgoogle.com

The versatility of this compound is further demonstrated in its reaction with a variety of organic substrates, including amino alcohols, diols, and diamines, to create a diverse range of organothiophosphorus compounds. wikipedia.org The specific reaction conditions, such as the solvent, temperature, and presence of a base or catalyst, can be tailored to direct the reaction towards the desired product, be it a mono-, di-, or tri-substituted derivative. muni.czlew.ro

Thiophosphoryl Halide Derivatives and Their Transformations

The chlorine atoms in this compound can be sequentially replaced by other functional groups, leading to a variety of thiophosphoryl halide derivatives. These derivatives, in turn, serve as versatile intermediates for further chemical transformations.

Phenylthiophosphoryl Dichloride and its Derivatives

Phenylthiophosphoryl dichloride is a significant derivative of this compound. frontiersin.orgnih.gov It is synthesized by reacting this compound with benzene. prepchem.com This compound serves as a precursor for a range of other derivatives. frontiersin.orgnih.gov

Recent research has focused on the synthesis of various derivatives of phenylthiophosphoryl dichloride by reacting it with different amino alcohols, diols, or diamines in the presence of triethylamine (B128534). frontiersin.orgnih.gov This approach has led to the creation of a library of compounds with potential biological activities. For example, certain phenylthiophosphoryl dichloride derivatives have been investigated for their antitumor and anti-inflammatory properties. frontiersin.orgresearchgate.netresearchgate.net One such derivative, designated as S11, has shown promise by inhibiting the PI3K/AKT pathway, which is implicated in cancer cell proliferation. frontiersin.orgnih.gov

The synthesis and characterization of these derivatives are often confirmed using spectroscopic methods such as 1H NMR and 13C NMR. nih.gov The chemical shifts observed in these spectra provide valuable information about the structure of the synthesized compounds. frontiersin.orgnih.gov

| Compound ID | Reactant | Key Activity |

| S11 | Phenylthiophosphoryl dichloride + specific amino alcohol | Antitumor, Anti-inflammatory frontiersin.orgnih.gov |

| S14 | Phenylthiophosphoryl dichloride + specific diol | Anticancer frontiersin.org |

| S16 | Phenylthiophosphoryl dichloride + specific diamine | Anticancer frontiersin.org |

Synthesis of Phosphorothioate (B77711) Esters

This compound is a crucial reagent in the synthesis of phosphorothioate esters. These compounds are analogues of phosphate (B84403) esters where one of the non-bridging oxygen atoms is replaced by a sulfur atom. This modification can confer unique chemical and biological properties.

The synthesis of O-alkyl phosphorodichloridothioates, for instance, is achieved by reacting this compound with alcohols or alcoholates. thieme-connect.de These dichloridothioates are valuable reagents for various applications, including the modification of proteins. thieme-connect.de Similarly, O-aryl phosphorodichloridothioates can be synthesized through the reaction of this compound with phenols. orgsyn.org Phase-transfer catalysis can be employed to facilitate this reaction, offering an efficient alternative to classical synthesis methods. lew.ro

The resulting phosphorodichloridothioates can be further reacted with other nucleophiles to generate more complex phosphorothioate esters. For example, O,O-dialkyl phosphorochloridothioates are synthesized from the reaction of O-alkyl phosphorodichloridothioates with alcohols. google.com These compounds are important intermediates in the production of various agrochemicals. google.comgoogle.com The synthesis of the insecticide parathion, O,O-diethyl O-(4-nitrophenyl) phosphorothioate, exemplifies this process, where diethoxythis compound is reacted with p-nitrophenol. google.com

Thiophosphoramidates: Synthesis and Subsequent Functionalizations

Thiophosphoramidates are another important class of compounds derived from this compound. They are characterized by a phosphorus-nitrogen bond and a phosphorus-sulfur double bond.

The synthesis of thiophosphoramidates can be achieved by reacting this compound with primary or secondary amines. googleapis.com The reaction is typically carried out in an inert solvent with an auxiliary base to neutralize the hydrogen chloride byproduct. googleapis.com This methodology has been used to prepare N-alkyl thiophosphoryl triamides. google.com

S-Alkylation Strategies for Nucleoside N-Thiophosphoramidates

A particularly interesting application of thiophosphoramidate chemistry is in the synthesis of modified nucleosides. The N-thiophosphorylation of unprotected aminonucleosides can be performed in aqueous media using this compound. rsc.orgresearchgate.netrsc.org This reaction yields nucleoside N-thiophosphoramidates, which are reactive intermediates. rsc.org

The sulfur atom in the nucleoside N-thiophosphoramidate is nucleophilic and can be readily alkylated. rsc.orgresearchgate.netresearchgate.net This S-alkylation strategy provides access to N,S-dialkyl thiophosphoramidates, which are analogues of phosphodiesters. rsc.orgnih.gov Various alkylating agents, such as methyl iodide and benzyl (B1604629) chloride, can be used for this purpose. rsc.org This approach has been utilized to synthesize dinucleoside thiophosphoramidate analogues, which are valuable tools for studying the structure and function of nucleic acids. researchgate.networktribe.comrsc.org The reaction conditions, particularly the pH, can be optimized to achieve high conversion rates. rsc.orgresearchgate.net

| Nucleoside Substrate | Alkylating Agent | Product Type |

| 5'-amino-5'-deoxyguanosine | Methyl iodide | S-methyl-guanosine-N-thiophosphoramidate rsc.org |

| 5'-amino-5'-deoxyguanosine | Benzyl chloride | S-benzyl-guanosine-N-thiophosphoramidate rsc.org |

| 5'-amino-5'-deoxyguanosine | 2-bromoethanol | S-(2-hydroxyethyl)-guanosine-N-thiophosphoramidate rsc.org |

| 3'-amino-3'-deoxythymidine | 5'-deoxy-5'-iodothymidine | Dinucleoside thiophosphoramidate analogue worktribe.comrsc.org |

Thiophosphoryl Urea Derivatives

The reaction of this compound with ureas or thioureas leads to the formation of heterocyclic compounds containing a phosphorus atom. These reactions are of interest for the synthesis of novel ring systems with potential biological activities.

For instance, the reaction of this compound with N,N'-diphenylthiourea can yield different heterocyclic products depending on the reaction conditions. muni.cz In acetonitrile (B52724) solution, this reaction can produce 2-chloro-1,3-diphenyl-1,3,2λ⁵-diazaphosphetidine-2,4-dithione and 2-chloro-1,3,5-triphenyl-1,3,5,2λ⁵-triazaphosphinane-2,4,6-trithione. muni.cz The course of these reactions can be monitored by ³¹P NMR spectroscopy. muni.cz The formation of these heterocyclic structures involves nucleophilic attack of the nitrogen atoms of the thiourea (B124793) on the phosphorus atom of this compound, followed by the displacement of chlorine atoms. muni.cz

Thioflavone Derivatives Synthesis

This compound (PSCl₃) serves as an effective reagent in the synthesis of 4-thioflavones. A notable method involves a one-pot reaction starting from 1,3-diketones. In this process, PSCl₃ acts as both a catalyst for cyclodehydration and as a thionating agent. sapub.org The synthesis begins with the cyclization of 1-(2-hydroxyphenyl)-3-arylpropane-1,3-diones into flavone (B191248) intermediates, which are then thionated in the same pot to yield the final 4-thioflavone products. sapub.org

Another approach utilizes a system of this compound, water, and triethylamine (PSCl₃/H₂O/Et₃N) to convert flavones into their corresponding 4-thioflavones. magtech.com.cn This method is noted for being clean, rapid, and efficient, particularly when conducted under solventless conditions with microwave irradiation. magtech.com.cn The versatility of PSCl₃ in these syntheses highlights its dual functionality in facilitating both ring closure and thionation, providing a straightforward route to this class of sulfur-containing heterocycles. sapub.org Thioflavone derivatives are recognized as the thio analogs of flavones, a major class of natural products, and are categorized into 4-thioflavones, 1-thioflavones, and 1-thioflavone 1,1-dioxides based on the sulfur atom's position and oxidation state. sapub.orgresearchgate.net

Table 1: Synthesis of 4-Thioflavones using this compound

| Starting Material | Reagent System | Product Type | Key Features of Method | Reference |

|---|---|---|---|---|

| 1,3-Diketones | PSCl₃ | 4-Thioflavones | One-pot; PSCl₃ acts as catalyst and thionating agent | sapub.org |

| Flavones | PSCl₃/H₂O/Et₃N | 4-Thioflavones | Rapid, efficient, solventless microwave conditions | magtech.com.cn |

Chemistry of Phosphorus-Containing Sulfenyl Chlorides

The concept of "phosphorus-containing sulfenyl chlorides" derived from this compound (PSCl₃) generally refers to derivatives where one or two chlorine atoms have been replaced by other functional groups, leaving a reactive dichlorothiophosphoryl (-P(S)Cl₂) or chlorothiophosphoryl (-P(S)(R)Cl) moiety. The chemistry of these species is dominated by nucleophilic substitution at the tetracoordinate phosphorus center.

Controlled hydrolysis of PSCl₃ can produce dichlorothiophosphoric acid (HO-P(S)Cl₂). wikipedia.org This derivative, along with its corresponding anion, has been developed as a thionating agent for converting carboxylic acid amides into thioamides in high yields. researchgate.net Similarly, reacting PSCl₃ with thiols (RSH) can yield O-alkyl/aryl phosphorodichloridodithioates (RS-P(S)Cl₂). google.com

The mechanism of nucleophilic substitution at the thiophosphoryl center is complex and can proceed through different pathways. sapub.org Reactions are often associative, following an Sₙ2(P) mechanism that involves a five-coordinate transition state or intermediate. rsc.orgnih.gov However, the pathway can be highly sensitive to steric effects. For instance, the reaction of PSCl₃ with the bulky secondary amine, diisopropylamine (B44863), does not yield the expected monosubstituted product, Prⁱ₂NP(S)Cl₂. Instead, it directly forms the disubstitution product, (Prⁱ₂N)₂P(S)Cl, suggesting a more complex mechanism involving an in-situ generated P(III) species as a crucial intermediate. rsc.orgnih.govrsc.org This indicates that under sterically hindered conditions, conventional Sₙ2(P) attack at the phosphorus atom is suppressed, and alternative pathways may become dominant. rsc.org

Studies on cyclic thiophosphoryl chlorides, such as 2-chloro-4-methyl-1,3,2-dioxaphosphorinan-2-thione, show that reactions with nucleophiles like hydroxide (B78521), methoxide (B1231860), and dimethylamine (B145610) proceed with inversion of configuration at the phosphorus atom, consistent with an Sₙ2(P) mechanism. nih.gov

Table 2: Reactivity of this compound and its Derivatives

| Reactant | Nucleophile/Reagent | Product(s) | Mechanistic Insight | Reference |

|---|---|---|---|---|

| PSCl₃ | Water (controlled) | Dichlorothiophosphoric acid (HO-P(S)Cl₂) | Hydrolysis | wikipedia.org |

| PSCl₃ | Diisopropylamine | Bis(diisopropylamino)this compound ((Prⁱ₂N)₂P(S)Cl) | Non-Sₙ2(P); involves P(III) intermediate | rsc.org |

| PSCl₃ | Thiols (RSH) | O-Alkyl/Aryl phosphorodichloridodithioates (RS-P(S)Cl₂) | Nucleophilic substitution | google.com |

| Carboxylic acid amides | Dichlorothiophosphoric acid | Thioamides | Thionation | researchgate.net |

| Cyclic thiophosphoryl chlorides | HO⁻, CH₃O⁻, Me₂NH | Cyclic thiophosphoric acid derivatives | Sₙ2(P) with inversion of configuration | nih.gov |

Nitrogen-Bridged Diphosphorus (B173284) Compounds Derived from this compound

This compound is a key precursor for synthesizing heterocyclic and acyclic compounds containing nitrogen-bridged diphosphorus centers. These reactions typically involve the nucleophilic substitution of chlorine atoms by nitrogen-containing reagents. muni.cz

The reaction of PSCl₃ with N,N'-diphenylthiourea in acetonitrile leads to the formation of heterocyclic thiophosphoric compounds. Depending on the reaction conditions, two main products can be obtained: the four-membered ring 2-chloro-1,3-diphenyl-1,3,2λ⁵-diazaphosphetidine-2,4-dithione or the six-membered ring 2-chloro-1,3,5-triphenyl-1,3,5,2λ⁵-triazaphosphinane-2,4,6-trithione. muni.cz The formation of these rings is influenced by the molar ratio of reactants and the presence of an acid acceptor like pyridine (B92270). muni.cz

The synthesis of dichlorophosphinothioyl derivatives of amines provides another route to nitrogen-bridged systems. Bis(dichlorophosphinothioyl)amines, such as [Cl₂P(S)]₂NR (where R = Me, Ph), have been prepared by the condensation of Cl₂P(S)NHR with PSCl₃ in the presence of triethylamine. rsc.org These compounds can serve as building blocks for more complex structures. For example, heating compounds of the type Cl₂P(S)·NR·PCl₂ results in the elimination of phosphorus trichloride (PCl₃) to form cyclodiphosphazanes, which are four-membered P₂N₂ rings with the structure [R·NP(S)Cl]₂. rsc.org

However, controlling the reaction between PSCl₃ and amines can be challenging. Attempts to synthesize the disubstituted precursor [(ArNH)₂P(S)Cl] by reacting PSCl₃ with anilines often result in the exclusive formation of mono- and trisubstituted products, which prevents the isolation of the desired intermediate for further elaboration. mdpi.com This is attributed to the lower electrophilicity of the phosphorus center after the first substitution, and a competing base-catalyzed elimination reaction that leads to the trisubstituted product. mdpi.com

Table 3: Synthesis of Nitrogen-Bridged Diphosphorus Compounds from PSCl₃

| Nitrogen Source | Reaction Conditions | Product Type(s) | Reference |

|---|---|---|---|

| N,N'-Diphenylthiourea | Acetonitrile, varied molar ratios | 1,3,2-Diazaphosphetidine and 1,3,5-Triazaphosphinane derivatives | muni.cz |

| RNH-P(S)Cl₂ | PSCl₃, Triethylamine | Bis(dichlorophosphinothioyl)amines ([Cl₂P(S)]₂NR) | rsc.org |

| (Cl₂P)₂NR | Elemental Sulfur, AlCl₃ | Dichlorophosphinothioyl-derivatives (e.g., [Cl₂P(S)]₂NR) | rsc.org |

| Anilines | - | Mono- and tri-substituted products (e.g., ArNHP(S)Cl₂, (ArNH)₃P=S) | mdpi.com |

Academic Synthetic Routes to Thiophosphorylated Biologically Relevant Molecules

This compound is a fundamental reagent for introducing the thiophosphoryl group into biologically relevant molecules, a strategy often employed to create analogs of phosphorylated biomolecules with modified properties, such as enhanced stability. rsc.orgmuni.cz

A significant application is the thiophosphorylation of amino acids. Histidine can be chemically modified with PSCl₃ to produce thiophosphohistidine (tpHis). rsc.orgmuni.cz This analog, where a non-bridging oxygen atom of the phosphate group is replaced by sulfur, exhibits greater stability towards acidic hydrolysis compared to its natural counterpart, phosphohistidine. This enhanced stability makes tpHis-containing peptides valuable tools for studying protein phosphorylation. muni.cz

The synthesis of modified nucleosides and nucleotides also relies heavily on PSCl₃. The N-thiophosphorylation of unprotected aminonucleosides has been demonstrated in aqueous media. nih.govnih.gov These reactions, explored as a function of pH, allow for the synthesis of nucleoside N-thiophosphoramidates. nih.govnih.gov The resulting N-thiophosphoramidate ions can be further functionalized, for example, through S-alkylation. nih.govnih.gov An efficient synthesis of nucleoside 5'-monothiophosphates has also been achieved using PSCl₃ in a reaction catalyzed by a cinchona alkaloid under mild conditions. google.com

Furthermore, PSCl₃ has been used to synthesize novel organophosphorus compounds with potential biological activity. The reaction of 2-(4'-aminophenyl)-6-methyl benzothiazole (B30560) with PSCl₃ in various molar ratios (1:1, 2:1, and 3:1) yields a series of thiophosphorylated benzothiazole derivatives. These compounds have been evaluated for their biological activities and have shown antibacterial effects against Staphylococcus aureus and Escherichia coli, antifungal activity against Aspergillus niger and Fusarium oxysporum, and insecticidal properties.

Table 4: Thiophosphorylation of Biologically Relevant Molecules with PSCl₃

| Substrate Class | Specific Substrate Example | Product Type | Significance | Reference |

|---|---|---|---|---|

| Amino Acids | Histidine | Thiophosphohistidine (tpHis) | Acid-stable analog of phosphohistidine | rsc.orgmuni.cz |

| Aminonucleosides | 5′-Amino-5′-deoxyguanosine | Nucleoside N-thiophosphoramidates | Phosphate-modified nucleotide analogs | nih.govnih.gov |

| Nucleosides | General nucleosides | Nucleoside 5'-monothiophosphates | Catalytic synthesis under mild conditions | google.com |

| Benzothiazoles | 2-(4'-aminophenyl)-6-methyl benzothiazole | Thiophosphorylated benzothiazoles | Potential antibacterial, antifungal, insecticidal agents |

Table of Mentioned Compounds

| Compound Name | Chemical Formula / General Structure |

|---|---|

| This compound | PSCl₃ |

| 4-Thioflavone | C₁₅H₁₀OS (general) |

| 1-Thioflavone | C₁₅H₁₀OS (general) |

| 1-(2-Hydroxyphenyl)-3-arylpropane-1,3-dione | HOC₆H₄-C(O)CH₂C(O)-Ar |

| Flavone | C₁₅H₁₀O₂ (general) |

| Triethylamine | (C₂H₅)₃N |

| Dichlorothiophosphoric acid | HO-P(S)Cl₂ |

| O-Alkyl/Aryl phosphorodichloridodithioate | RS-P(S)Cl₂ |